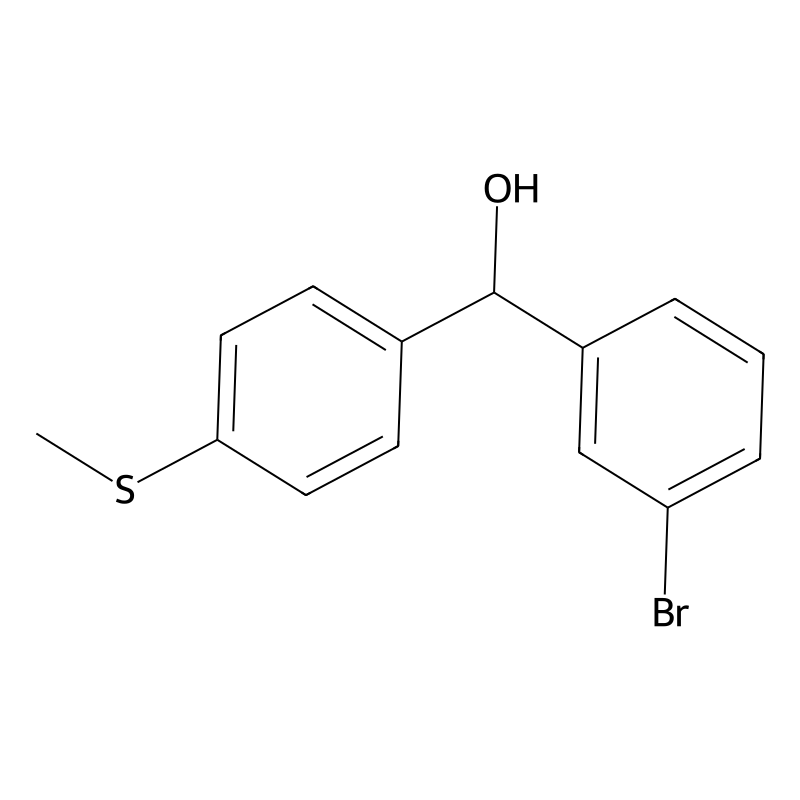3-Bromo-4'-(methylthio)benzhydrol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Bromo-4'-(methylthio)benzhydrol is an organic compound with the molecular formula . It features a bromine atom at the third position and a methylthio group at the fourth position of the benzhydrol structure. This compound is characterized by its unique substitution pattern, which significantly influences its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4'-(methylthio)benzhydrol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
- Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, employing nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and ConditionsReaction Type Common Reagents Conditions Oxidation Potassium permanganate, Chromium trioxide Acidic medium, controlled temperature Reduction Lithium aluminum hydride, Sodium borohydride Anhydrous conditions Substitution Sodium methoxide, Potassium tert-butoxide Base-catalyzed conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Acidic medium, controlled temperature |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions |
| Substitution | Sodium methoxide, Potassium tert-butoxide | Base-catalyzed conditions |
Research indicates that 3-Bromo-4'-(methylthio)benzhydrol exhibits potential biological activity. It may interact with various biological macromolecules such as proteins and nucleic acids, potentially modulating their functions. The unique structural features of this compound allow it to participate in significant interactions that could lead to therapeutic applications. Studies are ongoing to explore its efficacy as a pharmaceutical intermediate or active ingredient.
The synthesis of 3-Bromo-4'-(methylthio)benzhydrol typically involves the bromination of 4'-(methylthio)benzhydrol. This reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position. Solvents such as dichloromethane or chloroform are often used, and catalysts may be employed to facilitate the reaction.
Industrial Production Methods
In industrial settings, production methods are optimized for high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are commonly employed to enhance efficiency while minimizing by-products.
3-Bromo-4'-(methylthio)benzhydrol has several applications across different fields:
- Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
- Biological Research: The compound is studied for its potential interactions with biomolecules.
- Medicinal Chemistry: Research is ongoing to evaluate its potential as a pharmaceutical agent.
- Industrial
Studies on 3-Bromo-4'-(methylthio)benzhydrol focus on its reactivity with biological molecules. The functional groups present enable it to participate in covalent bonding or non-covalent interactions with proteins or nucleic acids. These interactions can significantly influence the activity of these biomolecules, making further research essential to elucidate its specific mechanisms of action in biological systems.
Similar Compounds- 4'-(Methylthio)benzhydrol: Lacks the bromine atom, resulting in different chemical properties and reactivity.
- 3-Bromo-4'-(methylthio)benzophenone: Contains a carbonyl group instead of a hydroxyl group, leading to different applications and reactivity.
- 2-Bromo-4'-(methylthio)benzhydrol: Features a bromine atom at the second position, which alters its reactivity profile compared to 3-Bromo-4'-(methylthio)benzhydrol.
Uniqueness
3-Bromo-4'-(methylthio)benzhydrol is unique due to the presence of both bromine and methylthio groups. This combination confers distinct chemical properties and reactivity that differentiate it from similar compounds. The specific positioning of these substituents allows for selective reactions that may not be achievable with other analogs, making it valuable for various synthetic and research applications.








